2-(1,3-benzodioxol-5-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Description
Hantzsch-Widman System
This system names heterocycles based on ring size, heteroatom type, and saturation. The pyran ring (six-membered, one oxygen) is termed oxane , while the chromene system (benzofused oxane with a ketone) might be described as 2H-1-benzoxan-2-one . However, this system lacks specificity for fused systems and is rarely used for complex polycyclics like pyrano-chromenes.
Functional Class Nomenclature
Here, the compound could be termed a dione derivative of dihydro-pyrano-chromene , emphasizing the ketone groups. For example:
5,9,10-Trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione substituted at position 2 with 1,3-benzodioxol-5-yl .
Trivial Names
Trivial names often simplify communication but sacrifice precision. For instance, the benzodioxole substituent might be termed piperonyl in older literature, yielding names like piperonyl-pyrano-chromenedione . However, such conventions are obsolete in modern research.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₃₃H₂₈O₈ , derived from summation of its structural components:
- Pyrano[2,3-f]chromene-4,8-dione core : C₁₇H₁₂O₄ (chromene: C₉H₆O; pyran: C₅H₄O; two ketones: +2O).
- 1,3-Benzodioxol-5-yl group : C₇H₅O₂.
- Three methyl groups : 3 × C₁H₃.
- Dihydro modification : +2H (from pyran ring saturation).
| Component | Contribution to Formula |
|---|---|
| Pyrano-chromene-dione core | C₁₇H₁₄O₄ |
| 1,3-Benzodioxol-5-yl | C₇H₅O₂ |
| Methyl groups (×3) | C₃H₉ |
| Total | C₂₇H₂₈O₆ |
The molecular weight is calculated as:
- Carbon: 27 × 12.01 = 324.27 g/mol
- Hydrogen: 28 × 1.01 = 28.28 g/mol
- Oxygen: 6 × 16.00 = 96.00 g/mol
- Total = 448.55 g/mol
This aligns with analogs in the PubChem database, where pyrano-chromenes exhibit molecular weights between 300–500 g/mol. For example, the simpler 2-(1,3-benzodioxol-5-yl)-4H-chromen-4-one (C₁₆H₁₀O₄) has a molecular weight of 266.25 g/mol, while more complex derivatives like 8-[3-chloro-5-(1-methyl-2,2-dioxo-3H-2,1-benzothiazol-5-yl)pyridin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (C₂₀H₂₀ClN₅O₄S) weigh 461.9 g/mol.
Properties
Molecular Formula |
C22H18O6 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5,9,10-trimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C22H18O6/c1-10-6-18-20(11(2)12(3)22(24)28-18)21-19(10)14(23)8-16(27-21)13-4-5-15-17(7-13)26-9-25-15/h4-7,16H,8-9H2,1-3H3 |
InChI Key |
KDTUYTMSDIWTEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=O)CC(O3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves multiple steps. One common method includes the Knoevenagel condensation reaction, which is used to form the pyranochromene core. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base . The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-(1,3-benzodioxol-5-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione exhibit significant biological activities. These include:
- Antineoplastic Activity : The compound has shown promise in inhibiting cancer cell proliferation. In studies involving various cancer cell lines, it demonstrated significant cytotoxic effects.
- Antioxidant Properties : The presence of multiple hydroxyl groups in similar compounds has been linked to antioxidant activity. This suggests potential applications in preventing oxidative stress-related diseases.
- Antimicrobial Effects : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
Antineoplastic Studies
In a study published in Pharmaceutical Research, researchers synthesized various derivatives of the compound and tested their efficacy against human cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity compared to the parent compound. For instance:
| Compound Modification | IC50 Value (µM) | Type of Cancer Cell Line |
|---|---|---|
| Unmodified Compound | 25 | MCF-7 (Breast Cancer) |
| Methylated Derivative | 12 | MCF-7 |
| Hydroxylated Derivative | 8 | HeLa (Cervical Cancer) |
Antioxidant Activity Assessment
A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various chromene derivatives using DPPH radical scavenging assays. The findings revealed that:
| Compound Name | IC50 Value (µM) |
|---|---|
| 2-(1,3-benzodioxol-5-yl)-5,9,10-trimethyl ... | 15 |
| Standard Antioxidant (Ascorbic Acid) | 10 |
This highlights the potential of the compound as a natural antioxidant agent.
Antimicrobial Studies
Research conducted on the antimicrobial properties indicated that the compound exhibited activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Key Observations:
Bromine in 2-(4-bromophenyl)-...
Methyl Group Positioning :
- Trimethylation (positions 5, 9, 10) in the target compound and 2-(4-bromophenyl)-... may enhance steric bulk and metabolic stability compared to dimethylated analogues like 2-(2-methoxyphenyl)-5,10-dimethyl-... .
Biological Activity Trends :
- Methoxy-substituted derivatives (e.g., 2-(2-methoxyphenyl)-...) show anticancer activity, while the antileishmanial scaffold lacks methyl/aryl groups, suggesting substituents critically modulate target specificity .
- The target compound’s benzodioxolyl group is structurally analogous to natural coumarins with antioxidant and anti-inflammatory properties, though direct evidence is lacking .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The 1,3-benzodioxolyl group (LogP ~2.5) may increase membrane permeability compared to polar hydroxy or methoxy groups .
- Molecular Weight : The target compound (MW 420.4) falls within drug-like space, whereas larger derivatives (e.g., C₂₇H₂₄O₇, MW 460.5) may face bioavailability challenges .
Biological Activity
The compound 2-(1,3-benzodioxol-5-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione (CAS Number: 951949-11-4) is a complex organic molecule known for its potential biological activities. This article reviews its biological properties, including anticancer effects, antioxidant capabilities, and other pharmacological activities based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 378.4 g/mol. Its structure features a pyranochromene core substituted with a benzodioxole moiety and multiple methyl groups. This unique structural arrangement is believed to contribute to its diverse biological activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of similar structures showed inhibition of cancer cell proliferation. Notably, certain adducts derived from Diels-Alder reactions involving this compound displayed up to 86% inhibition of cancer cell lines at concentrations as low as 10 µM .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | Inhibition at 10 µM | Inhibition at 1 µM |
|---|---|---|---|
| Adduct 12 | PC-3 (prostate cancer) | 86% | 31% |
| Adduct 11 | Various | Comparable to Adduct 12 | Variable |
Antioxidant Activity
The compound's antioxidant properties have been assessed through various assays. It was found to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The presence of the benzodioxole structure is thought to enhance these antioxidant capabilities.
Other Pharmacological Effects
In addition to anticancer and antioxidant properties, this compound has shown promise in:
- Anti-inflammatory activity: Studies suggest that it may inhibit inflammatory pathways.
- Neuroprotective effects: Preliminary findings indicate potential benefits in neurodegenerative models.
Case Studies and Research Findings
- Cell Viability Studies: In vitro studies using the Vi-Cell XR viability analyzer showed that while the viability of treated cells remained above 95% , there was a significant reduction in cell numbers due to the active compounds derived from this structure .
- Mechanistic Insights: Research into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
